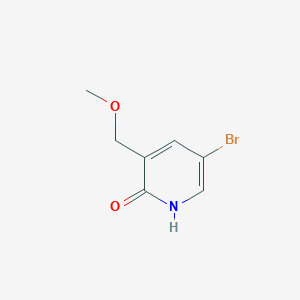
5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a methoxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with 3-(methoxymethyl)pyridin-2(1H)-one, which is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the desired product .
Industrial Production Methods
For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions or the use of less hazardous reagents, is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxymethyl)pyridin-2(1H)-one: Lacks the bromine substitution but shares the pyridine core structure.
5-Bromo-2-pyridone: Similar bromine substitution but lacks the methoxymethyl group.
5-Methyl-3-(bromomethyl)pyridine: Another brominated pyridine derivative with different substituents.
Uniqueness
5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one is unique due to the combination of the bromine atom and the methoxymethyl group, which can impart specific reactivity and properties not found in other similar compounds. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules and materials .
Propiedades
Fórmula molecular |
C7H8BrNO2 |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
5-bromo-3-(methoxymethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8BrNO2/c1-11-4-5-2-6(8)3-9-7(5)10/h2-3H,4H2,1H3,(H,9,10) |
Clave InChI |
MPGWPJSHZLIEBP-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CNC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



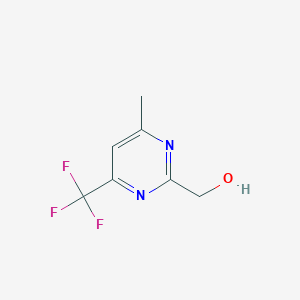
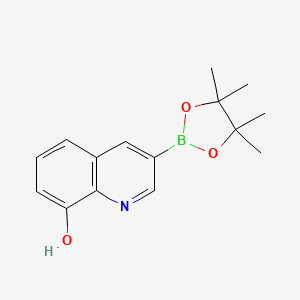
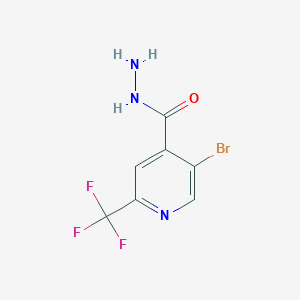
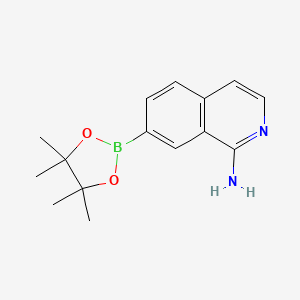
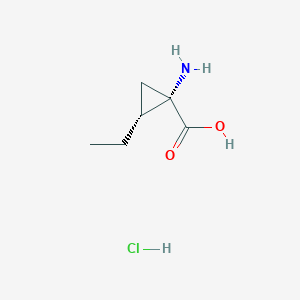
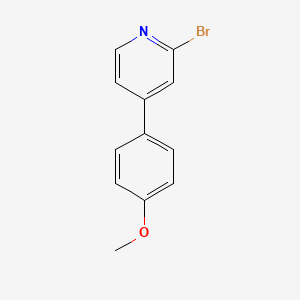
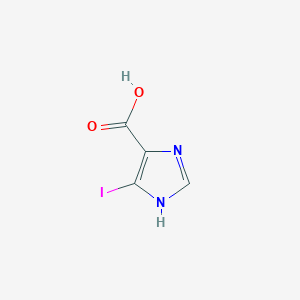

![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
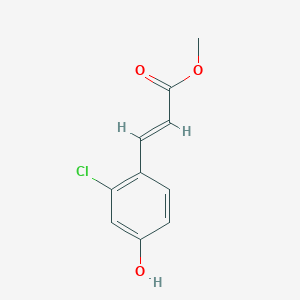
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)
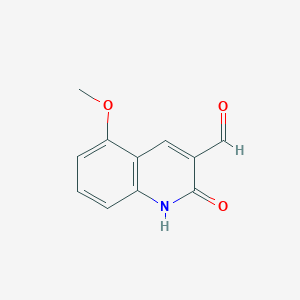
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
